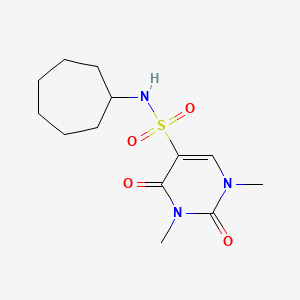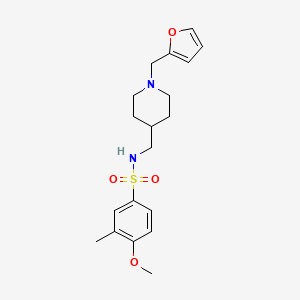![molecular formula C18H18N2O4 B2482688 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea CAS No. 1351614-22-6](/img/structure/B2482688.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives often involves reactions with various substituted amines and specific catalysts to produce compounds with desired activities and properties. For example, Shankar et al. (2017) reported the synthesis of novel urea derivatives through reactions involving substituted amines and triphosgene, indicating a method that could potentially be adapted for the synthesis of the target compound (Shankar et al., 2017).
Molecular Structure Analysis
The molecular structure of urea derivatives is elucidated using various spectroscopic techniques, including NMR, IR, MS, and HRMS, providing detailed insights into the chemical environment and bonding patterns within these molecules. The structural analysis enables the identification of functional groups responsible for the chemical reactivity and interaction of these compounds (Shankar et al., 2017).
Chemical Reactions and Properties
Urea derivatives participate in a range of chemical reactions, contributing to their diverse applications in organic synthesis and medicinal chemistry. These reactions include conjugate additions, transacylations, and rearrangements, which are influenced by the molecular structure and substituents present on the urea moiety. The chemical properties of these compounds, such as reactivity and stability, are determined by their structural features and the nature of substituents (Gabriele et al., 2006).
Physical Properties Analysis
The physical properties of urea derivatives, including solubility, melting point, and crystalline structure, are critical for their application in various fields. These properties are influenced by the molecular structure and can be tailored through synthetic modifications to meet specific requirements. For instance, polymorphism in urea derivatives can affect their solubility and bioavailability, which is significant for pharmaceutical applications (Yano et al., 1996).
科学的研究の応用
Antioxidant Activity
Derivatives of heterocyclic compounds, similar in structure to the compound of interest, have been synthesized and characterized for their antioxidant activities. For instance, coumarin derivatives exhibit high antioxidant activities, suggesting potential applications in enhancing oxidative stability in various contexts (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, Ihab I. Al-khalifa, 2020).
Synthesis of Ureas from Carboxylic Acids
The synthesis of ureas, via ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, highlights a methodological advancement in urea synthesis. This process achieves good yields without racemization, demonstrating the versatility and efficiency of urea derivatives in synthetic chemistry (Kishore Thalluri, S. Manne, Dharm Dev, Bhubaneswar Mandal, 2014).
Inhibitors of Protein Kinases
Research into pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases (ROCK1 and 2) indicates the potential therapeutic applications of urea derivatives. These compounds show significant potency, suggesting their role in developing treatments for diseases involving ROCK1 and 2 (Roberta Pireddu et al., 2012).
Antimicrobial Activity
Urea derivatives have also been synthesized and evaluated for their antimicrobial activity. Some novel urea derivatives showed promising activity against selected Gram-positive and Gram-negative bacterial strains, highlighting their potential as antimicrobial agents (B. Shankar et al., 2017).
Hydroxylation of Unactivated C−H Bonds
Oxaziridine-mediated catalytic hydroxylation using hydrogen peroxide for unactivated C−H bonds, involving urea derivatives, showcases the chemical utility of urea derivatives in fine-tuning reaction conditions for specific outcomes. This process emphasizes the role of urea derivatives in advancing synthetic methodologies (Benjamin H. Brodsky, J. D. Bois, 2005).
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17(20-13-5-6-15-16(9-13)24-11-23-15)19-10-18(22)8-7-12-3-1-2-4-14(12)18/h1-6,9,22H,7-8,10-11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWVDDBQJVCAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)NC3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

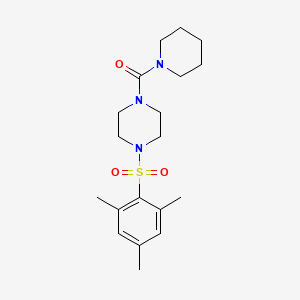
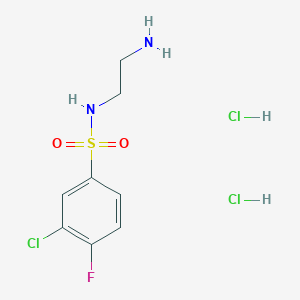
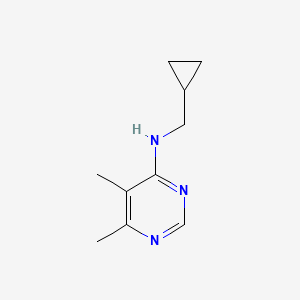
![ethyl 4-((4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2482609.png)
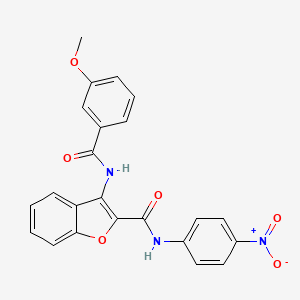

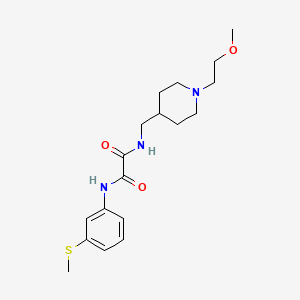
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2482616.png)
![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)
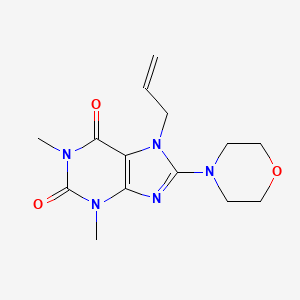
![2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2482624.png)

